molecular formula C7H9IN2O B11795349 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone

1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone

Cat. No.: B11795349
M. Wt: 264.06 g/mol
InChI Key: MQXLZAZJEHBBMY-UHFFFAOYSA-N
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Description

1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone is an organic compound with the molecular formula C7H9IN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone can be synthesized through a multi-step process. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-amine with an appropriate ketone reagent to form 1-(1-ethyl-1H-pyrazol-4-yl)ethanol. This intermediate is then oxidized to yield 1-(1-ethyl-1H-pyrazol-4-yl)ethanone . The final step involves the iodination of the ethanone derivative to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-4-iodo-1H-pyrazol-5-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes and exhibiting antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Iodo-1H-pyrazol-1-yl)ethanone: Similar structure but lacks the ethyl group.

    1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: Similar structure but with a methyl group instead of iodine.

Uniqueness

1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone is unique due to the presence of both an ethyl group and an iodine atom on the pyrazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

1-(2-ethyl-4-iodopyrazol-3-yl)ethanone

InChI

InChI=1S/C7H9IN2O/c1-3-10-7(5(2)11)6(8)4-9-10/h4H,3H2,1-2H3

InChI Key

MQXLZAZJEHBBMY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)I)C(=O)C

Origin of Product

United States

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